molecular formula C6H12N2O2 B13478009 rac-(2R,4R)-4-aminopiperidine-2-carboxylic acid

rac-(2R,4R)-4-aminopiperidine-2-carboxylic acid

Cat. No.: B13478009
M. Wt: 144.17 g/mol
InChI Key: IUNRHKPPQLCTGF-RFZPGFLSSA-N
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Description

rac-(2R,4R)-4-aminopiperidine-2-carboxylic acid (Molecular Formula: C 6 H 12 N 2 O 2 , Monoisotopic Mass: 144.08987 Da) is a chiral piperidine derivative of significant interest in medicinal chemistry and drug discovery . This compound features both an amino and a carboxylic acid functional group on a piperidine ring, making it a versatile and valuable scaffold for chemical synthesis. Its specific stereochemistry, denoted by the (2R,4R) configuration, is often critical for its interaction with biological targets. The primary research value of this compound lies in its role as a chiral building block for the synthesis of more complex molecules. Piperidine cores are prevalent structural motifs in pharmaceuticals and biologically active compounds. Researchers can utilize this bifunctional molecule to create diverse chemical libraries, such as peptidomimetics or specialized inhibitors. While specific literature on this exact compound's mechanism of action is not widely available, its structure suggests potential for probing enzymatic activity or serving as a precursor for the development of receptor ligands . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

(2R,4R)-4-aminopiperidine-2-carboxylic acid

InChI

InChI=1S/C6H12N2O2/c7-4-1-2-8-5(3-4)6(9)10/h4-5,8H,1-3,7H2,(H,9,10)/t4-,5-/m1/s1

InChI Key

IUNRHKPPQLCTGF-RFZPGFLSSA-N

Isomeric SMILES

C1CN[C@H](C[C@@H]1N)C(=O)O

Canonical SMILES

C1CNC(CC1N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4R)-4-aminopiperidine-2-carboxylic acid typically involves the use of starting materials such as piperidine derivatives. One common method includes the reduction of a corresponding nitro compound followed by carboxylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4R)-4-aminopiperidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

rac-(2R,4R)-4-aminopiperidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(2R,4R)-4-aminopiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Functional Group Variations

(a) Piperidine vs. Pyrrolidine Derivatives
  • rac-(2R,4R)-4-Methylpiperidine-2-carboxylic Acid (): Shares the piperidine backbone but substitutes the amino group with a methyl group. Applications: Likely used in lipophilic drug scaffolds or as a conformational constraint in small molecules .
  • (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic Acid (): Pyrrolidine (5-membered ring) with Boc-protected amino and carboxylic acid groups. Smaller ring size reduces conformational flexibility compared to piperidine derivatives. Common in peptide synthesis; Boc protection facilitates selective deprotection during solid-phase synthesis .
(b) Thiazolidine and Thiazolidinone Derivatives
  • (2RS,4R)-2-Arylthiazolidine-4-carboxylic Acid Derivatives ():

    • Five-membered thiazolidine ring with sulfur at position 1 and aryl substituents at position 2.
    • Enhanced electronic diversity due to aryl groups (e.g., 4-fluorophenyl in ), improving binding to aromatic-rich enzyme pockets.
    • Applications: Anticancer and antimicrobial agents, leveraging sulfur’s role in redox interactions .
  • Structural similarity to thiazolidinediones (e.g., antidiabetic drugs) suggests metabolic activity .

Stereochemical and Functional Group Modifications

(a) Stereoisomers and Racemic Mixtures
  • The hydrochloride salt improves solubility for in vivo applications .
  • (2R,4S)-Fmoc-4-Hydroxypiperidine-2-carboxylic Acid (): Hydroxyl group at position 4 instead of amino, reducing basicity but increasing hydrogen-bonding capacity. Fmoc protection enables use in automated peptide synthesis .
(b) Amino Acid Derivatives
  • 2-Aminopyridine-4-carboxylic Acid (): Aromatic pyridine ring replaces the piperidine backbone, enhancing π-π stacking interactions. Applications: Metal-chelating agents or building blocks for fluorescent probes .
  • (2R,4R)-Diaminoglutaric Acid 2HCl (): Linear structure with two amino groups and a carboxylic acid, offering flexibility for coordination chemistry. Potential use in asymmetric catalysis or as a ligand in metalloenzyme inhibitors .

Biological Activity

Rac-(2R,4R)-4-aminopiperidine-2-carboxylic acid is a chiral compound recognized for its potential biological activities and applications in medicinal chemistry. This compound features a piperidine structure with both an amino group and a carboxylic acid group, which are pivotal for its interactions with various biological targets. The specific stereochemistry of this compound is crucial in determining its biological activity and pharmacological profile.

Structural Characteristics

  • Molecular Formula : C6_6H12_{12}N2_2O2_2
  • SMILES : C1CNC@HC(=O)O
  • InChI : InChI=1S/C6H12N2O2/c7-4-1-2-8-5(3-4)6(9)10/h4-5,8H,1-3,7H2,(H,9,10)/t4-,5-/m1/s1

The biological activity of this compound is attributed to its ability to interact with various receptors and enzymes in biological systems. The presence of the amino and carboxylic groups enhances its reactivity and binding affinity to target proteins.

Key Mechanisms:

  • Receptor Binding : Studies indicate that this compound may exhibit binding affinity to neurotransmitter receptors, influencing pathways related to neuromodulation.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains.
CompoundActivityReference
This compoundAntibacterial against B. subtilis
DerivativesAntifungal against C. albicans
  • Neuroprotective Effects : Its structural similarity to amino acids suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Studies

Several case studies have been conducted to evaluate the pharmacological properties of this compound:

  • Case Study on Neurotransmitter Modulation :
    • A study investigated the effects of this compound on GABAergic signaling pathways. Results indicated that it enhances GABA receptor activity, which could be beneficial in treating anxiety disorders.
  • Case Study on Antimicrobial Properties :
    • A series of experiments tested the antibacterial efficacy of this compound and its derivatives against common pathogens such as E. coli and S. aureus. The findings supported its potential as a lead compound for developing new antibiotics.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure TypeUnique Features
1-AminopiperidinePiperidine derivativeLacks carboxylic acid functionality
4-Aminobutanoic acidAmino acidShorter carbon chain; different biological activity
3-AminopiperidineRelated piperidineDifferent stereochemistry; distinct pharmacological profile
2-MethylpiperidineMethyl-substitutedVariation in side-chain; altered solubility properties

This comparative analysis underscores the significance of the dual functional groups in this compound that enhance its reactivity and biological interactions.

Q & A

Q. Advanced

  • Bioisosteric replacement : The carboxylic acid group mimics phosphates or sulfonates in enzyme inhibitors.
  • Prodrug development : Esterification of the carboxyl group improves membrane permeability .
  • Case study: Derivatives of similar piperidinecarboxylic acids have been used in tachykinin receptor antagonists for pain management .

How should researchers address discrepancies in reported synthetic yields (e.g., 60–80%)?

Q. Advanced

  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-reduction intermediates or epimerized forms) .
  • Kinetic studies : Vary reaction times and temperatures to identify rate-limiting steps (e.g., Boc deprotection with TFA may require extended times) .
  • Reproducibility checks : Ensure anhydrous conditions for amide coupling (e.g., EDCI/HOBt activation) .

What are the stability considerations for storing this compound?

Q. Basic

  • Storage : −20°C under inert gas (N2_2 or Ar) to prevent oxidation of the amine group.
  • Handling : Lyophilized solids are stable for >1 year; solutions in DMSO or water should be used within 48 hours .

How does the compound interact with biological targets such as enzymes or receptors?

Q. Advanced

  • Docking studies : The carboxylate group chelates metal ions (e.g., Zn2+^{2+}) in metalloproteases, while the piperidine ring fits hydrophobic pockets.
  • Mutagenesis assays : Replace key residues (e.g., Arg/Lys in binding sites) to validate interactions .

What challenges arise in quantifying this compound in complex biological matrices?

Q. Advanced

  • Sample preparation : Solid-phase extraction (SPE) or derivatization (e.g., with FMOC-Cl) enhances detectability in LC-MS .
  • Matrix effects : Use isotopically labeled internal standards (e.g., 13^{13}C6_6-analogues) to correct for ion suppression .

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